2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in appropriate solvents.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-Bromophenylacetic acid: Known for its growth inhibitory properties and use in synthesizing other organic compounds.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
Uniqueness
2-(4-Bromophenyl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring structure, combined with the bromine and carboxylic acid groups, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
InChI Key |
VMMADLAPLKLPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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